molecular formula C6H7N3O3 B1368982 (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 85301-38-8

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B1368982
CAS No.: 85301-38-8
M. Wt: 169.14 g/mol
InChI Key: NVRQNLJDHWJQLO-UHFFFAOYSA-N
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Description

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring with an amino group at position 2, a keto group at position 6, and an acetic acid moiety at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the condensation of urea with malonic acid derivatives. One common method includes the reaction of ethyl acetoacetate with urea in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often involve heating the mixture under reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes involved in nucleotide synthesis and metabolism. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
  • (2-Amino-4-hydroxypyrimidin-5-yl)acetic acid
  • (2-Amino-6-oxo-1,6-dihydro-pyrimidin-5-yl)acetic acid

Uniqueness

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.

Properties

IUPAC Name

2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-6-8-2-3(1-4(10)11)5(12)9-6/h2H,1H2,(H,10,11)(H3,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRQNLJDHWJQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574447
Record name (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85301-38-8
Record name (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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